molecular formula C18H36N8O4 B1498339 1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane CAS No. 345612-63-7

1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane

Cat. No. B1498339
M. Wt: 428.5 g/mol
InChI Key: IELGXFGSUVHRIY-UHFFFAOYSA-N
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Description

TETAM is a 14-membered tetra-azamacrocyclic ligand . It has been functionalized at the four nitrogen (N) atoms with pendant 2-pyridylmethyl groups, resulting in a potentially octadentate ligand , denoted as L1 .


Synthesis Analysis

The synthesis of TETAM involves the functionalization of the 14-membered macrocyclic ring with 2-pyridylmethyl groups. This modification enhances its coordination properties and potential applications in coordination chemistry .


Molecular Structure Analysis

The X-ray crystallography of the binuclear copper(II) complex [Cu2L1Br2][ClO4]2 reveals deep green monoclinic crystals. The space group is P21/c, with lattice parameters: a = 9.029 Å, b = 21.120 Å, c = 11.376 Å, and β = 111.47°. The structure features an exo coordination mode, where each copper atom bonds to a bromide ion and four N atoms (two from adjacent pyridyl groups and two from the NCH2CH2N portions of the macrocyclic ring). The Cu–Br bond length is 2.412 Å, and Cu–N bond lengths range from 1.996 Å to 2.147 Å. The Cu–Cu distance is 5.74 Å, indicating no significant interaction between the two copper centers .


Chemical Reactions Analysis

While specific chemical reactions involving TETAM are not explicitly mentioned in the available literature, its coordination properties make it a potential ligand for various metal ions. Further studies could explore its reactivity with other transition metals and ligands .

Safety And Hazards

TETAM is a laboratory chemical. While specific safety data are not provided, standard precautions for handling laboratory chemicals apply. Avoid food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

2-[4,8,11-tris(2-amino-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N8O4/c19-15(27)11-23-3-1-4-24(12-16(20)28)8-10-26(14-18(22)30)6-2-5-25(9-7-23)13-17(21)29/h1-14H2,(H2,19,27)(H2,20,28)(H2,21,29)(H2,22,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELGXFGSUVHRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652730
Record name 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane

CAS RN

345612-63-7
Record name 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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